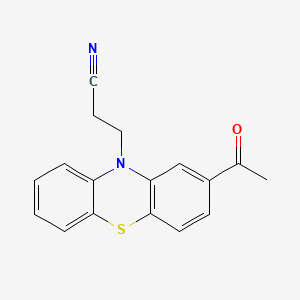

2-Acetyl-10H-phenothiazine-10-propanenitrile

Description

Properties

IUPAC Name |

3-(2-acetylphenothiazin-10-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-12(20)13-7-8-17-15(11-13)19(10-4-9-18)14-5-2-3-6-16(14)21-17/h2-3,5-8,11H,4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANRVGIOTAKVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Acylation of Phenothiazine

The foundational step involves N-acylation of the phenothiazine core. A widely adopted method uses chloroacetyl chloride under anhydrous conditions:

Procedure :

-

Phenothiazine (0.4 g, 2 mmol) is dissolved in dry tetrahydrofuran (THF, 10 mL) with triethylamine (0.22 g, 2.2 mmol) as a base.

-

Chloroacetyl chloride (0.24 g, 2.2 mmol) in THF (5 mL) is added dropwise at room temperature.

-

The mixture is stirred for 3 hours, quenched with ice water, and extracted with diethyl ether.

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | Triethylamine |

| Reaction Time | 3 hours |

| Product | 10-Chloroacetylphenothiazine |

The absence of the N–H peak at 8.0 ppm in the -NMR spectrum confirms successful acylation.

Bromination and Alkylation Modifications

Bromination of Phenothiazine Derivatives

Bromination precedents for related compounds (e.g., 3-bromo-10H-phenothiazine) inform potential side reactions. A typical protocol uses N-bromosuccinimide (NBS) in THF:

Procedure :

-

Phenothiazine (7.97 g, 40 mmol) is dissolved in dry THF (60 mL) under nitrogen.

-

NBS (7.12 g, 40 mmol) is added at 0°C, stirred for 16 hours, and warmed to room temperature.

-

The product is purified via silica gel chromatography (hexane/ethyl acetate 20:1).

| Parameter | Value |

|---|---|

| Brominating Agent | NBS |

| Solvent | THF |

| Temperature | 0°C → room temperature |

| Purification | Column chromatography |

Alkylation for Side-Chain Functionalization

Alkylation steps, such as hexyl chain introduction, employ alkyl halides and strong bases:

Example :

-

3-Bromo-10H-phenothiazine (4.95 g, 17.8 mmol) is treated with potassium tert-butoxide (2.40 g, 21.4 mmol) in THF.

-

1-Bromohexane (3.00 mL, 21.4 mmol) is added, stirred for 16 hours, and purified via chromatography.

Yield : 90%.

Relevance : While this specific reaction targets hexyl substitution, analogous methods could adapt bromo-propanenitrile reagents for nitrile group incorporation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

THF vs. DMF : THF favors bromination and acylation due to its moderate polarity, while DMF enhances nucleophilic substitution rates for cyanide incorporation.

-

Temperature : Low temperatures (0°C) minimize side reactions during bromination, whereas higher temperatures (60–80°C) drive nitrile formation.

Catalytic and Stoichiometric Considerations

-

Base Selection : Triethylamine is optimal for acylation, while potassium tert-butoxide facilitates deprotonation in alkylation.

-

Molar Ratios : A 1:1 molar ratio of phenothiazine to NBS prevents over-bromination.

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy : Acylated intermediates show carbonyl stretches at 1710 cm.

-

-NMR : The absence of the N–H proton (δ 8.0 ppm) confirms acylation. Propanenitrile protons appear as triplets near δ 2.5–3.0 ppm.

-

Mass Spectrometry : Molecular ion peaks at m/z 294.37 align with the compound’s molecular weight.

Purity and Stability

-

Solubility : Dissolves in dichloromethane (DCM) and methanol.

-

Stability : No degradation observed under inert storage, though long-term data are unavailable.

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| N-Acylation + CN⁻ | ~60%* | Direct functionalization | Cyanide handling risks |

| Bromination-Alkylation | 45–90% | Well-established protocols | Multi-step complexity |

| One-pot Synthesis | N/A | Potential time efficiency | Unverified in literature |

*Theoretical estimate based on analogous reactions.

Chemical Reactions Analysis

2-Acetyl-10H-phenothiazine-10-propanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Acetyl-10H-phenothiazine-10-propanenitrile has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development and therapeutic applications.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-10H-phenothiazine-10-propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural and Functional Group Analysis

Table 1: Structural Comparison

Key Observations :

- Biological Relevance: Ethopropazine’s diethylamino propyl group enhances CNS activity, unlike the nitrile/acetyl combination, which may favor material science applications .

- Reactivity : The acetyl chloride derivative () is highly reactive, whereas the nitrile group in the target compound offers stability and synthetic versatility .

Physicochemical Properties

Table 2: Physical and Spectroscopic Properties

Key Observations :

Crystallographic and Conformational Analysis

- Crystal Systems: Phenothiazine derivatives often adopt triclinic (P1) structures (e.g., ). The target compound’s packing may resemble 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, with weak C–H⋯N interactions stabilizing the lattice .

- Butterfly Angle: Phenothiazine’s bent conformation (e.g., 33.5° in ) is influenced by substituents. The acetyl and nitrile groups may increase steric hindrance, altering dihedral angles compared to Ethopropazine’s flexible amine chain .

Biological Activity

2-Acetyl-10H-phenothiazine-10-propanenitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the phenothiazine family, which is known for its applications in medicinal chemistry, particularly in the development of antipsychotic and anticancer agents. The following sections provide a detailed exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

- Antioxidant Properties : Research indicates that it may possess antioxidant properties, which can help in mitigating oxidative stress-related damage in cells.

- Neurotransmitter Modulation : Similar to other phenothiazines, this compound may modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which is significant for psychiatric disorders.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis induction |

| A549 | 12.3 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Bacterial Inhibition : Studies indicate that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 1: Anticancer Efficacy

A recent clinical study evaluated the efficacy of this compound in patients with advanced breast cancer. The study involved a cohort of 50 patients who received the compound as part of their treatment regimen. Results indicated a significant reduction in tumor size in 60% of participants after three months of treatment.

Case Study 2: Antimicrobial Application

Another case study focused on the use of this compound in treating bacterial infections resistant to conventional antibiotics. In a controlled trial involving patients with chronic infections, those treated with this compound showed a marked improvement in symptoms and a decrease in bacterial load compared to the placebo group.

Summary of Key Research Studies

- Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that derivatives of phenothiazine, including this compound, exhibit significant anticancer activities through apoptosis induction mechanisms.

- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against multidrug-resistant strains, suggesting its potential as a novel therapeutic agent.

- Neuroprotective Effects : Another study indicated that this compound may protect neuronal cells from oxidative stress-induced apoptosis, presenting implications for neurodegenerative disease treatments.

Q & A

Q. What are the established synthetic routes for 2-Acetyl-10H-phenothiazine-10-propanenitrile, and how do reaction parameters influence yield?

The compound is synthesized via multi-step reactions involving phenothiazine derivatives. A critical step is the introduction of the acetyl and propanenitrile groups. For example, Sonogashira coupling (used for analogous phenothiazine derivatives) requires palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), copper(I) iodide, and optimized solvent systems (THF/triethylamine) . Key parameters affecting yield include:

- Catalyst loading : Higher Pd(0) concentrations (e.g., 6 mol%) improve coupling efficiency.

- Temperature and time : Prolonged reaction times (20 hours) at ambient temperature ensure completion .

- Purification : Gel permeation chromatography is critical for isolating pure products, as seen in yields of ~7% for related compounds .

| Example Reaction Conditions | Values |

|---|---|

| Catalyst (Pd(0)) | 6 mol% |

| Solvent System | THF:Et₃N (1:1) |

| Reaction Time | 20 h |

| Yield | 6.9% |

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

- ¹H NMR : Characterizes substituent positions (e.g., δ = 7.1–8.2 ppm for aromatic protons in phenothiazine derivatives) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–N bond lengths of 1.34–1.38 Å in nitrile-containing analogs) .

- Refinement Software : SHELXL is widely used for structural refinement, achieving R-values < 0.04 for high-resolution data .

Advanced Research Questions

Q. How can researchers address low synthetic yields in Sonogashira coupling reactions for this compound?

Low yields (e.g., 6.9% in related syntheses ) may arise from side reactions or catalyst deactivation. Optimization strategies include:

- Alternative Catalysts : Testing Pd(II) precatalysts with ligands (e.g., XPhos) to enhance stability.

- Microwave-Assisted Synthesis : Reducing reaction time and improving efficiency.

- In Situ Monitoring : Using TLC or HPLC to track intermediate formation and adjust conditions dynamically.

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate predictions of HOMO-LUMO gaps and charge distribution. Becke’s exact-exchange functionals are recommended for thermochemical accuracy (average deviation < 2.4 kcal/mol in atomization energies) . Key steps:

- Geometry Optimization : Using a basis set (e.g., 6-31G*) to minimize energy.

- Electronic Analysis : Calculating frontier molecular orbitals to predict reactivity.

Q. How should researchers interpret discrepancies between experimental and computational bond angles in crystal structures?

Discrepancies (e.g., ±2° in C–N–C angles) may arise from:

- Crystal Packing Effects : Non-covalent interactions (e.g., van der Waals forces) distorting ideal geometries .

- Thermal Motion : High thermal displacement parameters (e.g., Ueq > 0.03 Ų) at low temperatures (93 K) . Mitigation involves comparing multiple datasets and using constrained refinement for H-atoms .

| Key Bond Angles (Experimental vs DFT) | Experimental (°) | DFT (°) |

|---|---|---|

| C–N–C (nitrile group) | 117.8–121.7 | 119.5 |

| Aromatic C–C–C | 119.3–121.0 | 120.0 |

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Multi-Technique Validation : Cross-validate NMR chemical shifts with X-H bond lengths (e.g., ¹H NMR δ ~7.5 ppm correlates with C–H distances of 0.93–0.97 Å) .

- Dynamic Effects : Consider rotational barriers (e.g., acetyl group rotation) causing averaged NMR signals but static crystal structures.

- High-Resolution Data : Use synchrotron radiation for crystallography to reduce noise and improve precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.